5-Sulfanylidene-2,5-dihydro-1H-tetrazole-1-carboxylic acid
Overview
Description
1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- is a synthetic organic heterocyclic compound. It is characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability across a wide pH range. It has applications in various fields, including medicinal chemistry, material science, and coordination chemistry .
Preparation Methods
The synthesis of 1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- involves several methods:
Microwave-Assisted Synthesis: This method utilizes microwave radiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.
Heterogeneous Catalysts: These catalysts facilitate the reaction without being consumed, making the process more efficient and environmentally friendly.
Nanoparticles as Heterogeneous Catalysts: Nanoparticles provide a large surface area for reactions, enhancing the efficiency of the synthesis.
Miscellaneous Methods: Other methods include traditional heating and the use of various solvents and reagents.
Chemical Reactions Analysis
1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of other heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It serves as a bio-isosteric replacement for carboxylic acids in drug design, enhancing the pharmacokinetic properties of drugs.
Mechanism of Action
The mechanism of action of 1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- involves its interaction with molecular targets such as enzymes and receptors. It acts by inhibiting specific enzymes, thereby altering biochemical pathways. The presence of multiple nitrogen atoms in its structure allows it to form stable complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- is unique due to its high nitrogen content and stability. Similar compounds include:
1H-Tetrazole: A simpler compound with a similar ring structure but without the carboxylic acid and thioxo groups.
5-Substituted 1H-Tetrazoles: These compounds have various substituents at the 5-position, altering their chemical and biological properties.
1,5-Disubstituted Tetrazoles: These compounds have substituents at both the 1- and 5-positions, providing different reactivity and applications.
Properties
IUPAC Name |
5-sulfanylidene-2H-tetrazole-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O2S/c7-2(8)6-1(9)3-4-5-6/h(H,7,8)(H,3,5,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUQSMYPEUWPOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)N=NNN1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597464 | |
Record name | 5-Sulfanylidene-2,5-dihydro-1H-tetrazole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-mercaptotetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected. | |
Record name | 5-MERCAPTOTETRAZOL-1-ACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19569 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
730915-04-5 | |
Record name | 5-MERCAPTOTETRAZOL-1-ACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19569 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 5-Sulfanylidene-2,5-dihydro-1H-tetrazole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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